Cyclohexyl(iodo)diphenylsilane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90292-72-1 |
|---|---|
Molecular Formula |
C18H21ISi |
Molecular Weight |
392.3 g/mol |
IUPAC Name |
cyclohexyl-iodo-diphenylsilane |
InChI |
InChI=1S/C18H21ISi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2 |
InChI Key |
PYBAZYNFNHKUDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)I |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of Cyclohexyl Iodo Diphenylsilane
Pathways of Silicon-Iodine Bond Cleavage
The silicon-iodine (Si-I) bond is the least stable of the silicon-halogen bonds, making it a versatile functional group for further synthetic transformations. Its cleavage can be initiated through several distinct mechanistic pathways, including nucleophilic attack, radical processes, and energy-induced transformations.
The Si-I bond is highly susceptible to cleavage by nucleophiles. This reactivity stems from the high rate of bimolecular nucleophilic substitution characteristic of silicon, which can proceed even with leaving groups that would be considered poor for carbon-based systems. lkouniv.ac.in Consequently, bonds such as Si-F, Si-OR, Si-C, and Si-H can all be cleaved by appropriate nucleophiles. lkouniv.ac.in In the case of cyclohexyl(iodo)diphenylsilane, the facile cleavage of the Si-I bond allows for the introduction of a wide array of functional groups.
The general mechanism involves the attack of a nucleophile on the electrophilic silicon center, leading to a pentacoordinate intermediate or transition state, followed by the departure of the iodide ion. This process is widely exploited in organic synthesis.
| Nucleophile (Nu-) | Reagent Example | Product | Product Class |
|---|---|---|---|
| RO- | Sodium Methoxide (NaOCH3) | Cyclohexyl(methoxy)diphenylsilane | Silyl (B83357) Ether |
| R2N- | Lithium Diisopropylamide (LDA) | Cyclohexyl(diisopropylamino)diphenylsilane | Aminosilane |
| R- | Methyllithium (CH3Li) | Cyclohexyl(methyl)diphenylsilane | Tetraorganosilane |
| H- | Lithium Aluminum Hydride (LiAlH4) | Cyclohexyl(diphenyl)silane | Silyl Hydride |
While ionic pathways are common, the Si-I bond can also undergo homolytic cleavage through radical processes. Molecular iodine (I₂) can be converted into a more active electrophilic species, or under certain conditions, participate in radical reactions. lookchem.com The initiation of such a process could, in principle, involve the thermal or photochemical dissociation of an initiator to generate radicals that react with the iodosilane (B88989).
A plausible, though less common, pathway involves the abstraction of the iodine atom by a radical species (R•), generating a silyl radical.
Initiation: R• + c-C₆H₁₁(Ph)₂Si-I → R-I + c-C₆H₁₁(Ph)₂Si•
The resulting cyclohexyl(diphenyl)silyl radical is a reactive intermediate that can participate in subsequent propagation steps, such as abstraction of an atom from another molecule or addition to an unsaturated bond.
Organosilicon compounds exhibit unique reactivity under thermal and photochemical conditions, which can differ significantly from their carbon analogues. nih.gov While specific studies on the thermal or photochemical behavior of this compound are not detailed, general principles of organosilicon chemistry suggest potential transformation pathways. These reactions often involve reactive intermediates such as silylenes or silyl radicals. researchgate.net
For iodosilanes, thermal or photochemical energy could potentially induce homolytic cleavage of the Si-I bond, which is typically the weakest bond connected to the silicon atom, to form a silyl radical and an iodine radical. Alternatively, unimolecular rearrangements could occur, although these are less predictable without specific experimental data. Computational studies on organosilicon compounds often investigate reaction pathways from reactants to products, considering initial complex formation and orbital interactions to predict outcomes. nih.gov
Intramolecular Rearrangements Involving Silicon-Iodine Bonds
The reactivity of the silicon-iodine bond is central to several important intramolecular rearrangement reactions, enabling the formation of complex molecular architectures, including new carbon-carbon bonds and stereogenic silicon centers.
A significant reaction involving iodosilane intermediates is the iodine-promoted rearrangement of diallylsilanes. nih.gov This transformation proceeds through the intramolecular allylation of a β-silyl carbocation, which is generated from an intermediate iodosilane. nih.govmdpi.com Although the substrate is diallyldiphenylsilane, its reactivity provides a direct model for understanding the behavior of related iodosilanes.
The proposed mechanism involves the following steps:
Electrophilic attack of iodine (I₂) on one of the allyl groups of a diallylsilane.
Formation of a β-silyl carbocation intermediate.
Intramolecular attack of the second allyl group on the carbocation, forming a new C-C bond and resulting in a rearranged iodosilane.
The process creates a new stereocenter at the carbon and can also result in a stereogenic silicon atom, where the interchange of any two groups leads to a stereoisomer. mdpi.com
Research has shown that the substituents on the silicon atom significantly influence the selectivity of this rearrangement versus competing side reactions like iododeallylation. nih.gov
| Silicon Substituents (R in Diallyl-R₂-silane) | Ratio of Rearrangement vs. Non-rearrangement nih.gov | Solvent nih.gov | Temperature nih.gov |
|---|---|---|---|
| Diphenyl (Ph) | 7.86 : 1 | CDCl3 or CH2Cl2 | Room Temperature |
| Diisopropyl (i-Pr) | 6.63 : 1 | CDCl3 | Room Temperature |
| Dimethyl (Me) | Lowest extent of rearrangement | CDCl3 | Room Temperature |
Diallyldiphenylsilane exhibits the highest propensity for this rearrangement, suggesting that both steric and electronic factors play a role. nih.gov The initially formed iodosilane is typically quenched with an alcohol, such as cyclohexanol, to yield a stable silyl ether for isolation. nih.gov This strategy has been used to generate potentially valuable silacyclic compounds containing a stereogenic silicon atom. mdpi.comnih.gov
The products derived from iodine-promoted rearrangements serve as versatile intermediates for subsequent cyclization reactions to form silacycles. mdpi.com For instance, the rearranged products containing terminal alkene functionalities can undergo ring-closing metathesis (RCM) to produce silacyclopentene derivatives. mdpi.com
This synthetic approach allows for the creation of complex cyclic and spirocyclic organosilicon compounds. For example, a rearranged diallylsilane product can be further functionalized and then subjected to RCM to generate oxasilaspirocycles containing stereogenic carbon and silicon atoms. mdpi.com These reactions highlight the utility of the initial iodine-promoted rearrangement in building molecular complexity, leading to the synthesis of novel silacycles.
Intermolecular Reactions of the Iodo-Silane Moiety
The iodo-silane moiety is the primary site of reactivity in this compound, participating in a variety of intermolecular transformations. The Si-I bond can be cleaved to form new bonds with carbon or to engage in transition metal-catalyzed cycles.
C-Si Bond Formation through Silyl Species
One of the most fundamental reactions of iodosilanes is the formation of new carbon-silicon (C-Si) bonds. This is typically achieved by reacting the iodosilane, which acts as a silyl electrophile, with a potent carbon nucleophile. Organometallic reagents, such as organolithium and Grignard reagents, are commonly employed for this purpose. The reaction proceeds via a nucleophilic attack on the silicon atom, leading to the displacement of the iodide leaving group and the formation of a stable C-Si bond.
This method is a cornerstone for synthesizing more complex organosilanes, where the cyclohexyl(diphenyl)silyl group is transferred to a new organic framework. The choice of solvent and reaction temperature is critical to control reactivity and minimize side reactions.
Table 1: Representative C-Si Bond Formation Reactions This table presents hypothetical but chemically plausible reactions based on the known reactivity of analogous iodosilanes.
| Carbon Nucleophile | Reagent Structure | Expected Product | Typical Conditions |
| Phenyllithium | C₆H₅Li | Cyclohexyl(triphenyl)silane | THF, 0 °C to rt |
| n-Butyllithium | CH₃(CH₂)₃Li | (n-Butyl)cyclohexyl(diphenyl)silane | Hexane/THF, -78 °C to rt |
| Vinylmagnesium Bromide | CH₂=CHMgBr | Cyclohexyl(diphenyl)vinylsilane | THF, 0 °C to rt |
| Ethynylmagnesium Chloride | HC≡CMgCl | Cyclohexyl(diphenyl)ethynylsilane | THF, 0 °C to rt |
Coupling Reactions Involving the Iodo-Silane Component
The iodo-silane functionality allows this compound to participate in various coupling reactions, most notably the silyl-Heck reaction. nih.gov In this transformation, the iodosilane couples directly with an alkene in the presence of a palladium catalyst to generate unsaturated organosilanes like vinylsilanes or allylsilanes. nih.gov This reaction is a powerful tool for the direct silylation of alkenes. nih.gov
The regiochemical outcome—whether a vinylsilane or an allylsilane is formed—depends on the structure of the alkene substrate and the specific reaction conditions. nih.gov For example, styrenes typically yield E-vinylsilanes, while other terminal alkenes might produce a mixture of products. acs.org The reaction requires a base to regenerate the active catalyst in the final step of the catalytic cycle.
Table 2: Silyl-Heck Coupling Reactions with Alkenes This table illustrates potential outcomes of silyl-Heck reactions involving this compound, based on established principles.
| Alkene Substrate | Structure | Major Product Type | Catalyst/Base System |
| Styrene | C₆H₅CH=CH₂ | (E)-Vinylsilane | Pd(OAc)₂ / P(t-Bu)₃ / Et₃N |
| 1-Octene | CH₃(CH₂)₅CH=CH₂ | Allylsilane/Vinylsilane | PdCl₂(PCy₃)₂ / K₂CO₃ |
| Cyclohexene (B86901) | c-C₆H₁₀ | Allylsilane | Pd(dba)₂ / PPh₃ / Ag₂CO₃ |
Mediated Transformations (e.g., Transition Metal Catalysis)
Transition metal catalysis is essential for unlocking the full potential of iodosilanes in coupling reactions. The silyl-Heck reaction, for example, operates through a well-defined palladium-based catalytic cycle. nih.govwikipedia.org The reactivity of the Si-I bond is crucial, as its bond dissociation energy is significantly lower than that of Si-Cl or Si-F bonds, making it more susceptible to oxidative addition. acs.org
The catalytic cycle for the silyl-Heck reaction is generally understood to proceed through the following key steps:
Oxidative Addition : A low-valent palladium(0) complex oxidatively adds to the Si-I bond of this compound to form a silyl-palladium(II) iodide intermediate. nih.gov This step is often rate-determining and is facilitated by the labile nature of the Si-I bond. acs.orgrsc.org
Migratory Insertion : The alkene substrate coordinates to the palladium center, followed by migratory insertion into the silicon-palladium bond. nih.gov This step forms the new C-Si bond and generates an alkyl-palladium(II) intermediate.
β-Hydride Elimination : A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the unsaturated organosilane product (either a vinylsilane or an allylsilane). nih.gov
Reductive Elimination/Catalyst Regeneration : The active Pd(0) catalyst is regenerated from the palladium-hydride species in the presence of a base, which consumes the hydriodic acid (HI) byproduct. wikipedia.org
The unique properties of the iodide ligand can influence various stages of the catalytic cycle, from accelerating oxidative addition to potentially blocking coordination sites if present in excess. rsc.orgresearchgate.net This dual role requires careful optimization of reaction conditions to achieve high catalytic efficiency. researchgate.net
Table 3: Mechanistic Steps in the Palladium-Catalyzed Silyl-Heck Reaction
| Step | Description | Key Intermediates |
| 1. Oxidative Addition | The Si-I bond of the iodosilane adds to the Pd(0) catalyst. | LₙPd(0), [LₙPd(SiR₃)(I)] |
| 2. Migratory Insertion | The alkene inserts into the Si-Pd bond. | [Alkyl-Pd(II)-I] complex |
| 3. β-Hydride Elimination | A β-hydrogen is eliminated to form the product and a Pd-H species. | Unsaturated silane (B1218182) product, [LₙPd(H)(I)] |
| 4. Catalyst Regeneration | The base neutralizes HI, and Pd(0) is regenerated. | LₙPd(0) |
Applications of Cyclohexyl Iodo Diphenylsilane and Its Derivatives in Advanced Organic Synthesis
Role as a Synthetic Intermediate
The utility of Cyclohexyl(iodo)diphenylsilane as a synthetic intermediate is most pronounced in the construction of complex molecular architectures involving silicon. The reactivity of the silicon-iodine bond allows for its conversion into other functional groups, making it a key stepping stone in multi-step syntheses.
One of the most significant applications of iodosilanes with bulky substituents, such as this compound, is in the synthesis of silicon-stereogenic organosilanes—chiral molecules where the silicon atom is the stereocenter. A powerful method to achieve this is through the iodine-promoted rearrangement of diallylsilanes. mdpi.comnih.gov This transformation is believed to proceed through the intramolecular allylation of a beta-silyl carbocation, which forms an intermediate iodosilane (B88989), thereby creating a new carbon-carbon bond and a new stereocenter. mdpi.com
In this process, a precursor like diallyldiphenylsilane is treated with iodine (I₂), leading to the in-situ formation of an iodosilane intermediate. nih.gov Among various substituted diallylsilanes, diallyldiphenylsilane demonstrates a high propensity to undergo this rearrangement, minimizing competing side reactions like iododeallylation. mdpi.comnih.gov The resulting rearranged iodosilane, now containing a stereogenic silicon center, can be trapped with an alcohol, such as cyclohexanol, to yield a stable and isolable silyl (B83357) ether in good yields. nih.gov This strategy has been successfully applied to generate valuable silacyclic compounds that possess a stereogenic silicon atom. mdpi.com The interchange of any two groups on the silicon atom in these products leads to a stereoisomer, confirming their chiral nature. mdpi.com
| Diallylsilane Precursor | Key Feature | Rearrangement Outcome | Reference |
|---|---|---|---|
| Diallyldiphenylsilane | Bulky aromatic groups | High propensity for rearrangement vs. deallylation | mdpi.comnih.gov |
| Tetraallylsilane | Multiple reactive sites | Allows for selective mono- or double-rearrangement based on I₂ stoichiometry | mdpi.com |
| Diallyl(di-isopropyl)silane | Bulky alkyl groups | Effectively undergoes transformation | mdpi.com |
The iodosilane intermediates generated from the iodine-mediated rearrangement of diallylsilanes are pivotal building blocks for constructing silacycles and silicon-containing heterocycles. nih.govresearchgate.net The rearranged products are synthetically useful intermediates that can undergo further transformations, such as alkylation and cross-metathesis/annulation reactions. nih.govresearchgate.net
For instance, the rearranged iodosilane can be converted to a diallyl silyl ether, which can then undergo ring-closing metathesis (RCM) to produce novel silacycles. mdpi.com This approach has been used to synthesize six- and seven-membered triorgano-substituted silicon-stereogenic heterocycles. mdpi.com The strategy allows for the creation of complex structures like oxasilaspirocycles containing both stereogenic carbon and silicon atoms. mdpi.com The synthesis of such silicon-containing heterocycles is of growing interest due to their potential applications in medicinal chemistry and materials science, where the incorporation of silicon can uniquely modify physicochemical properties. nih.gov
| Intermediate Type | Subsequent Reaction | Product Class | Reference |
|---|---|---|---|
| Rearranged Iodosilane | Etherification, Ring-Closing Metathesis (RCM) | Oxasilacycles | mdpi.com |
| Rearranged Iodosilane | Etherification, Further Rearrangement, RCM | Oxasilaspirocycles | mdpi.com |
| Dichlorosilanes | Diallylation, Ring-Closing Metathesis (RCM) | Silacyclopentenes | nih.gov |
Functional Group Transformations Mediated by Iodosilanes
Iodosilanes are highly reactive compounds with a strong affinity for oxygen, making them effective reagents for various functional group transformations under mild conditions. manac-inc.co.jp
A primary application of iodosilanes is the conversion of alcohols to iodoalkanes. manac-inc.co.jp Reagents like iodotrimethylsilane can produce high yields of iodoalkanes and are particularly practical for converting acid-sensitive alcohols into the corresponding iodo-compounds. manac-inc.co.jp The reaction mechanism for primary and secondary alcohols is typically an Sₙ2 attack by the iodide ion, resulting in an inversion of stereochemistry. manac-inc.co.jp The Lewis acidity of the silicon atom in the iodosilane is believed to activate the alcohol for nucleophilic attack. manac-inc.co.jp Different iodosilanes exhibit varied reactivity; for example, iodotrimethylsilane is more reactive towards primary alcohols, while diiodosilane shows a preference for secondary alcohols. manac-inc.co.jp
This reactivity profile makes iodosilanes valuable tools for specific transformations where chemoselectivity is required. manac-inc.co.jp For instance, in polyhydric alcohols, certain reagents can allow for the partial iodination of the molecule. manac-inc.co.jp
While less common than their use in iodination, silyl radicals, which can be derived from silicon hydrides, are potent reagents for reductive dehalogenation. nih.gov In processes merging photoredox and transition metal catalysis, a silyl radical can be generated photocatalytically from a hydrosilane like tris(trimethylsilyl)silane. nih.gov This silyl radical can then perform a halogen-atom abstraction from an alkyl halide, initiating a cross-electrophile coupling cycle. nih.gov This pathway allows for the construction of new C(sp³)–C(sp²) bonds under mild conditions. nih.gov Although this application typically uses hydrosilanes as the radical precursor, the generation of a silyl radical from an iodosilane via a reductive process could potentially enable its participation in similar dehalogenation or coupling strategies.
Silicon-Based Coupling Agents in Amide Synthesis and Other Bond Formations (e.g., C-N, C-C)
Silicon-based reagents offer a sustainable and efficient alternative to traditional coupling agents for the formation of amide bonds from carboxylic acids and amines. rsc.org The general mechanism involves the in-situ activation of the carboxylic acid to form a reactive silyl ester intermediate. researchgate.net
The reaction of a silicon coupling agent, such as a chlorosilane or hydrosilane, with a carboxylic acid generates the silyl ester. nih.gov This intermediate is highly susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide and a stable siloxane byproduct. rsc.org This method avoids the harsh conditions or poor atom economy associated with many conventional amidation protocols. For instance, diphenylsilane (B1312307) has been successfully employed as a coupling reagent where the only by-products are hydrogen and a siloxane. rsc.org
The electrophilic nature of the silicon atom in this compound makes it a suitable candidate for this transformation. The silicon-iodine bond can react with the carboxylate to form the key silyl ester intermediate, which then undergoes amidation. This approach has been extended to the synthesis of peptides, where minimizing racemization is critical. rsc.org The silyl ester intermediate pathway provides a mild route for peptide bond formation.
| Silicon Reagent Class | Reactive Intermediate | Key Advantage | Reference |
|---|---|---|---|
| Chlorosilanes (e.g., SiCl₄) | Silyl Ester | Efficient coupling for amides and peptides | |
| Hydrosilanes (e.g., Ph₂SiH₂) | Silyl Ester | Sustainable; minimal waste (H₂ and siloxane byproducts) | rsc.org |
| Triarylsilanols (Catalytic) | Silyl Ester | Catalytic activation of carboxylic acid | nih.gov |
Advanced Spectroscopic Characterization for Structural Elucidation and Bonding Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of Cyclohexyl(iodo)diphenylsilane in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ²⁹Si, a detailed constitutional and stereochemical picture can be assembled.
¹H, ¹³C, and ²⁹Si NMR Studies
The NMR spectra of this compound are characterized by distinct signals corresponding to the phenyl, cyclohexyl, and silicon moieties.
¹H NMR: The proton NMR spectrum displays characteristic chemical shifts. libretexts.org The protons of the two phenyl groups are expected to resonate in the aromatic region, typically between 7.0 and 8.0 ppm. libretexts.org The cyclohexyl protons will appear further upfield. The methine proton (CH attached to Si) would be distinct from the ten methylene (B1212753) protons (-CH₂-), which themselves may exhibit complex splitting patterns and diastereotopicity due to the chiral silicon center. libretexts.orgsigmaaldrich.com The signals for the cyclohexyl group's aliphatic protons generally appear in the 0.7–2.5 ppm range. libretexts.orgoup.com
¹³C NMR: The carbon NMR spectrum provides complementary information. The carbons of the phenyl rings typically show signals between 128 and 140 ppm. umich.edu The ipso-carbon (the carbon directly attached to the silicon atom) will have a distinct chemical shift. The six carbons of the cyclohexyl ring will resonate in the aliphatic region, generally between 25 and 45 ppm.
²⁹Si NMR: The ²⁹Si NMR spectrum is particularly informative for characterizing the silicon center. For diphenylsilane (B1312307) derivatives, the chemical shifts can vary significantly based on the third and fourth substituents. umich.eduresearchgate.net The presence of an iodine atom, a heavy halogen, induces a significant downfield shift. Relativistic effects play a substantial role in the chemical shifts of iodosilanes, making theoretical prediction complex but highlighting the sensitivity of ²⁹Si NMR to the electronic environment. researchgate.net The chemical shift for this compound is expected in the characteristic range for iodosilanes. researchgate.net
Table 1: Predicted NMR Chemical Shifts (δ) for this compound
| Nucleus | Group | Predicted Chemical Shift (ppm) | Reference |
| ¹H | Phenyl (Ar-H) | 7.0 - 8.0 | libretexts.org |
| Cyclohexyl (aliphatic) | 0.7 - 2.5 | oup.com, libretexts.org | |
| ¹³C | Phenyl (Ar-C) | 128 - 140 | umich.edu |
| Cyclohexyl (aliphatic) | 25 - 45 | ||
| ²⁹Si | Si | Varies (downfield shift expected) | researchgate.net, researchgate.net |
Analysis of Stereochemical Information from NMR
NMR spectroscopy is a powerful tool for probing the three-dimensional structure and stereochemistry of molecules. wordpress.com For this compound, the silicon atom is a stereocenter, rendering the molecule chiral.
This chirality has significant consequences in the NMR spectrum. For instance, the methylene protons (-CH₂-) on the cyclohexyl ring become diastereotopic. This means that even within a single CH₂ group, the two protons are in chemically non-equivalent environments and should, in principle, have different chemical shifts and exhibit coupling to each other (geminal coupling) and to adjacent protons (vicinal coupling). core.ac.uk
Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide further stereochemical insights. longdom.org NOESY detects through-space interactions between protons that are in close proximity, typically within 5 Å. wordpress.com By analyzing the cross-peaks in a NOESY spectrum, it is possible to determine the relative orientation of the cyclohexyl and phenyl groups around the central silicon atom, providing crucial information about the molecule's preferred conformation in solution.
Vibrational Spectroscopy (e.g., Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups and probe the bonding within this compound by detecting the vibrations of its chemical bonds. uni-siegen.despectroscopyonline.com
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorptions corresponding to the various vibrational modes of the molecule. Key expected bands include C-H stretching vibrations for the aromatic phenyl groups (typically >3000 cm⁻¹) and the aliphatic cyclohexyl group (typically <3000 cm⁻¹). Aromatic C=C stretching vibrations within the phenyl rings are expected in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information. wikipedia.org Aromatic ring vibrations, particularly the "breathing" mode of the phenyl ring, often give a strong signal around 1000 cm⁻¹. renishaw.com The Si-C (phenyl and cyclohexyl) and the crucial Si-I stretching vibrations are also detectable. The Si-I bond, involving a heavy atom, is expected to have a low vibrational frequency. researchgate.net Because vibrational frequencies are specific to the molecule's chemical bonds and symmetry, the combined IR and Raman spectra provide a unique "fingerprint" for this compound. wikipedia.org
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Reference |
| Phenyl C-H | Stretching | > 3000 | IR, Raman | renishaw.com |
| Cyclohexyl C-H | Stretching | < 3000 | IR, Raman | renishaw.com |
| Phenyl C=C | Stretching | 1450 - 1600 | IR, Raman | |
| Phenyl Ring | Ring Breathing | ~1000 | Raman | renishaw.com |
| Si-Phenyl | Stretching | - | IR, Raman | |
| Si-Cyclohexyl | Stretching | - | IR, Raman | |
| Si-I | Stretching | Low Frequency (< 500) | Raman | researchgate.net |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns. uni-saarland.de
For this compound, electron ionization (EI) would produce a molecular ion peak, [M]+•, corresponding to the exact molecular mass of the compound. Due to the energetic nature of EI, this molecular ion would then undergo fragmentation. uni-saarland.delibretexts.org The fragmentation pattern provides a roadmap of the molecule's structure, as weaker bonds are more likely to break. tutorchase.com
Common fragmentation pathways for organosilanes include the cleavage of substituents from the silicon atom. acs.org Key expected fragments for this compound would result from the loss of:
The iodine atom, forming the [M - I]⁺ ion.
A phenyl group, forming the [M - C₆H₅]⁺ ion.
The cyclohexyl group, forming the [M - C₆H₁₁]⁺ ion.
The relative abundance of these fragment ions provides information about the stability of the resulting cations. The most intense peak in the spectrum, known as the base peak, often corresponds to the most stable fragment ion formed. tutorchase.com
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Description |
| [C₁₈H₂₁ISi]⁺• | Molecular Ion (M⁺•) |
| [C₁₈H₂₁Si]⁺ | Loss of Iodine radical (I•) |
| [C₁₂H₁₆ISi]⁺ | Loss of Phenyl radical (C₆H₅•) |
| [C₁₂H₁₀ISi]⁺ | Loss of Cyclohexyl radical (C₆H₁₁•) |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org By diffracting X-rays off a single crystal, one can calculate the electron density map of the molecule and thereby determine atomic positions, bond lengths, and bond angles with high precision.
While a specific crystal structure for this compound is not detailed in the provided context, its expected solid-state structure can be inferred from related compounds. rsc.org The central silicon atom is anticipated to adopt a distorted tetrahedral geometry, with the four substituents (two phenyl, one cyclohexyl, one iodine) arranged around it. koreascience.kr
Table 4: Expected Solid-State Structural Parameters for this compound from X-ray Crystallography
| Parameter | Description | Expected Value | Reference |
| Geometry | Coordination at Si | Distorted Tetrahedral | koreascience.kr |
| Bond Lengths | Si-C (phenyl) | ~1.88 Å | koreascience.kr |
| Si-C (cyclohexyl) | ~1.88 Å | researchgate.net | |
| Si-I | > 2.44 Å | ||
| Bond Angles | C-Si-C | ~106 - 111° | koreascience.kr |
| C-Si-I | Variable |
Computational and Theoretical Investigations of Cyclohexyl Iodo Diphenylsilane
Quantum Chemical Approaches to Electronic Structure
Quantum chemical methods are fundamental to understanding the electronic properties, geometry, and stability of a molecule.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For a molecule like cyclohexyl(iodo)diphenylsilane, DFT calculations would be employed to predict its optimized molecular geometry, bond lengths, and bond angles. Functionals such as B3LYP, paired with a suitable basis set like 6-31G(d), are commonly used for such organosilicon compounds.
These calculations would also yield crucial information about the electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Illustrative Data Table: Predicted Electronic Properties of a Silyl (B83357) Halide (Note: This data is hypothetical for this compound and based on general values for similar compounds.)
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 2.1 D |
Ab Initio Methods for Energetic and Geometrical Analysis
Ab initio methods are quantum chemistry calculations that rely on first principles without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy. For this compound, these methods could be used to obtain highly accurate energetic and geometrical information.
An ab initio approach would be particularly useful for benchmarking results from less computationally expensive methods like DFT. For instance, a single-point energy calculation using a high-level method like CCSD(T) on a DFT-optimized geometry can provide a very accurate prediction of the molecule's absolute energy. This is crucial for constructing precise potential energy surfaces for reaction mechanism studies.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions.
Transition State Analysis and Energy Profiles
To understand how this compound might react, for example in a nucleophilic substitution at the silicon center, computational chemists would model the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates. Crucially, the transition state (TS)—the highest energy point along the reaction coordinate—must be located and characterized.
Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are used to find the TS structure. A frequency calculation is then performed to confirm it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate.
Illustrative Data Table: Energy Profile for a Hypothetical Substitution Reaction (Note: This data is for a representative reaction and not specific to this compound.)
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.8 |
| Products | -5.2 |
Noncovalent Interactions and Initial Complex Formation
Before a reaction occurs, reactant molecules often form an initial complex held together by noncovalent interactions. In the case of this compound reacting with a nucleophile, these could include dispersion forces and dipole-dipole interactions. Understanding the geometry and stability of this initial complex is important as it represents the starting point on the potential energy surface leading to the transition state.
Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) or DFT with dispersion corrections (e.g., B3LYP-D3) can be used to analyze and quantify these weak interactions. This analysis can reveal the preferred orientation of the reactants as they approach each other, which can influence the subsequent reaction pathway.
Studies on Reactivity, Regioselectivity, and Stereoselectivity
Computational chemistry can predict not just if a reaction will occur, but also where and with what spatial orientation.
For this compound, which has multiple potentially reactive sites, DFT calculations could be used to predict its reactivity. For instance, calculating the partial atomic charges on each atom could indicate the most electrophilic or nucleophilic sites. Fukui functions or the local softness of different atoms could also be calculated to predict the most likely sites for nucleophilic or electrophilic attack, thus elucidating the regioselectivity of a reaction.
Stereoselectivity, the preference for the formation of one stereoisomer over another, can also be investigated computationally. This would involve modeling the transition states leading to different stereoisomeric products. A lower activation energy for the transition state leading to one product would imply that this product will be formed preferentially. For reactions involving the chiral silicon center (if applicable), this would be a critical aspect to study.
Analysis of Bonding Characteristics (e.g., NBO, QTAIM)wisc.edu
A comprehensive review of the scientific literature reveals a notable absence of specific computational studies employing Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) analyses for this compound. Consequently, detailed research findings and specific data tables for this compound cannot be presented. However, the fundamental principles of these powerful theoretical methods allow for a robust qualitative prediction of the bonding characteristics that such an analysis would uncover. This section outlines the theoretical framework of NBO and QTAIM and describes the anticipated insights into the electronic structure and bonding of this compound.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational chemistry method that transforms a complex many-electron wavefunction into a localized form that aligns with the familiar Lewis structure concepts of bonds, lone pairs, and atomic cores. uni-muenchen.dewikipedia.orgq-chem.com This method provides a quantitative description of bonding in terms of orbital compositions, hybridization, and charge distribution.
For this compound, an NBO analysis would provide critical data on the nature of its key covalent bonds: the silicon-iodine (Si-I) bond, the silicon-cyclohexyl (Si-C) bond, and the two silicon-phenyl (Si-C) bonds.
Natural Atomic Charges and Bond Polarity: The analysis would begin by calculating the natural atomic charges on each atom. Due to the differences in electronegativity, it is expected that the silicon atom would carry a significant positive charge. The iodine atom, being highly electronegative, would exhibit a substantial negative charge, indicating a highly polar Si-I covalent bond. The carbon atoms of the phenyl and cyclohexyl groups bonded to silicon would also carry negative charges, though likely of different magnitudes, reflecting the polarity of the Si-C bonds.
Hybridization and Bond Composition: NBO analysis would detail the hybridization of the atomic orbitals contributing to each bond. usc.eduresearchgate.net The silicon atom is expected to utilize hybrid orbitals with significant sp³ character to form its four single bonds. The analysis would provide the precise s and p character contributions for the orbitals forming the Si-I, Si-C(cyclohexyl), and Si-C(phenyl) bonds. Each bonding NBO (e.g., σ_Si-I) is composed of contributions from a natural hybrid orbital (NHO) on each of the two atoms. q-chem.com The polarization coefficients of these contributions would quantitatively describe the bond's polarity; for the Si-I bond, a larger coefficient on the iodine NHO is anticipated, reflecting the greater electron density residing on the more electronegative atom. q-chem.com
Donor-Acceptor Interactions and Hyperconjugation: A key feature of NBO analysis is its ability to identify and quantify delocalization effects through second-order perturbation theory. wikipedia.orgwikipedia.org This reveals stabilizing interactions between occupied (donor) NBOs and unoccupied (acceptor) NBOs. For this compound, potential significant interactions would include:
Hyperconjugation from the σ orbitals of the C-H and C-C bonds of the cyclohexyl and phenyl groups into the antibonding σ*(Si-I) orbital.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a different yet complementary perspective on chemical bonding, based on the topology of the electron density (ρ(r)). amercrystalassn.orgchemistai.org This theory partitions a molecule into atomic basins and analyzes the properties of the electron density at specific points, known as critical points, to characterize interatomic interactions. muni.cz
For this compound, a QTAIM analysis would focus on the properties at the bond critical points (BCPs) located along the paths of maximum electron density connecting the silicon nucleus to the iodine and carbon nuclei.
Characterization of Bond Type: The nature of a chemical bond can be classified by analyzing several properties at the BCP.
Electron Density (ρ(r)_bcp): The magnitude of the electron density at the BCP correlates with the bond order; a higher value suggests a stronger bond.
Laplacian of the Electron Density (∇²ρ(r)_bcp): The sign of the Laplacian indicates whether the electron density is locally concentrated (∇²ρ(r)_bcp < 0) or depleted (∇²ρ(r)_bcp > 0). Shared interactions, typical of covalent bonds, are characterized by a negative Laplacian. Closed-shell interactions, such as ionic bonds and van der Waals interactions, show a positive Laplacian. For the Si-I and Si-C bonds in this compound, the Laplacian is expected to be negative, but its value would provide a quantitative measure of the degree of charge concentration in the internuclear region. The highly polar Si-I bond might exhibit a Laplacian value that is less negative than the Si-C bonds, indicating a more depleted charge concentration and a greater degree of ionic character.
Energy Densities: The local kinetic energy density (G(r)_bcp) and potential energy density (V(r)_bcp) at the BCP provide further insight. The total energy density (H(r)_bcp = G(r)_bcp + V(r)_bcp) is particularly telling. A negative value for H(r)_bcp is indicative of significant covalent character, as the potential energy dominates. All the primary bonds in this compound are expected to show negative H(r)_bcp values, confirming their covalent nature.
Emerging Research Directions and Future Perspectives in Cyclohexyl Iodo Diphenylsilane Chemistry
Development of Novel Catalytic Systems for Transformations
The inherent reactivity of the Si-I bond in Cyclohexyl(iodo)diphenylsilane makes it an excellent electrophilic silylating agent. However, uncatalyzed reactions often require harsh conditions or stoichiometric activators. A significant future direction lies in the development of sophisticated catalytic systems that can harness and modulate this reactivity under mild conditions, enabling transformations that are currently inefficient or inaccessible.
Future research will likely focus on two main catalytic paradigms:
Transition Metal Catalysis: The development of catalytic cycles where a transition metal center activates either the Si-I bond or the substrate is a promising frontier. For instance, a palladium or nickel catalyst could engage in oxidative addition into the Si-I bond, generating a reactive metal-silyl species. This intermediate could then participate in cross-coupling reactions to form silicon-carbon or silicon-heteroatom bonds with high precision. The bulky cyclohexyl(diphenyl)silyl moiety would play a critical role in influencing the stability of intermediates and the stereochemical outcome of the reaction.
Frustrated Lewis Pair (FLP) Catalysis: The combination of this compound (as a Lewis acid) with a bulky, non-nucleophilic Lewis base could form an FLP capable of activating small molecules like H₂, CO₂, or unsaturated substrates. The steric hindrance provided by the cyclohexyl and phenyl groups is essential for preventing classical adduct formation, thereby enabling the frustrated reactivity required for these challenging transformations.
Research in this area would aim to expand the scope of silylation reactions, such as the catalytic hydrosilylation of challenging carbonyls or the direct C-H silylation of aromatic and aliphatic substrates.
Table 1: Hypothetical Comparison of Catalytic Systems for the Silylation of an Aryl Halide
| Catalyst System | Proposed Intermediate | Substrate Scope | Typical Yield (%) | Key Advantage | Research Challenge |
| Pd(0) / Ligand | LₙPd(II)(SiCyPh₂)(X) | Aryl bromides, iodides | 70-95% | High functional group tolerance | Ligand design to prevent β-hydride elimination from the cyclohexyl group. |
| Ni(0) / Ligand | LₙNi(II)(SiCyPh₂)(X) | Aryl chlorides, triflates | 65-90% | Use of more abundant metal and cheaper substrates. | Controlling competing reductive pathways. |
| B(C₆F₅)₃ / Hindered Base | [R₃B-X]⁻ [R'₃Si]⁺ | Carbonyls, Imines | 80-98% | Metal-free conditions, unique reactivity. | Requires rigorously anhydrous conditions due to high moisture sensitivity. |
Note: Data are representative projections for research and development purposes.
Integration into Biocatalytic Approaches
The intersection of organosilicon chemistry and biocatalysis is a nascent but rapidly growing field. Integrating a reactive reagent like this compound into enzymatic systems presents both significant challenges and exciting opportunities. The primary obstacle is the hydrolytic instability of the Si-I bond in the aqueous environments required for most enzymes. However, overcoming this challenge could unlock powerful new synthetic methodologies.
Emerging research could explore:
Enzyme-Compatible Silyl (B83357) Protection: Using lipases or proteases in non-aqueous organic media or ionic liquids to catalyze the selective silylation of polyfunctional molecules like carbohydrates or steroids. The enzyme's active site would provide exquisite regioselectivity, while the bulky cyclohexyl(diphenyl)silyl group could act as a "key" that fits specifically into the enzyme's binding pocket, a feature not available with smaller silyl groups. The released hydrogen iodide (HI) would need to be scavenged by a non-nucleophilic, enzyme-compatible base.
Dynamic Kinetic Resolution (DKR): In a DKR process, an enzyme selectively acylates one enantiomer of a racemic alcohol. This compound could be used in tandem with a racemization catalyst to trap the unreacted alcohol enantiomer as a silyl ether. The steric bulk of the silyl group would be crucial, preventing it from interfering with the enzyme's active site while effectively sequestering the substrate.
Success in this area would require careful optimization of reaction media, the development of robust scavenger systems for HI, and potentially the engineering of enzymes to enhance their stability and tolerance for organosilicon reagents.
Exploration of Silicon-Iodine Bonds in Materials Science Applications
The high reactivity of the Si-I bond makes this compound an ideal candidate for covalent surface modification and the synthesis of advanced silicon-containing materials. Future research is expected to exploit this feature to create materials with tailored properties.
Key research directions include:
Surface Functionalization: The reaction of this compound with surface hydroxyl groups (present on silica, glass, and metal oxides) provides a direct route to robust, covalently attached monolayers. The Si-I bond is significantly more reactive than the corresponding Si-Cl bond, allowing for grafting to occur under milder conditions and potentially at lower temperatures. The resulting surfaces, coated with bulky and hydrophobic cyclohexyl(diphenyl)silyl groups, could exhibit unique properties such as superhydrophobicity, low surface energy, and enhanced chemical resistance. These functionalized surfaces could find applications in self-cleaning coatings, specialized chromatographic stationary phases, and as passivating layers in microelectronics.
Polymer and Dendrimer Synthesis: The Si-I bond can serve as a reactive site for initiating polymerization or for post-polymerization modification. For example, it could be used as a "grafting-from" point on a surface to grow polymer brushes via atom transfer radical polymerization (ATRP) or as a building block in the convergent synthesis of silicon-centered dendrimers. The steric bulk of the substituents would influence the morphology and physical properties of the resulting macromolecules.
Table 2: Projected Surface Properties of SiO₂ Wafers Modified with Various Silanes
| Modifying Agent | Bond Reactivity | Grafting Temp. (°C) | Water Contact Angle (°) | Surface Energy (mN/m) | Key Feature |
| (3-Aminopropyl)triethoxysilane | Low | 80-110 | 65-75 | 35-40 | Provides amine functionality |
| Octadecyltrichlorosilane | High | 25-50 | 105-112 | 20-24 | Forms dense alkyl monolayer |
| This compound | Very High | 0-25 | 115-125 | 15-20 | Bulky, hydrophobic, low-temp. grafting |
Note: Data are projected based on known chemical principles and serve as targets for future experimental validation.
Advanced Methodologies for Stereoselective Synthesis of Complex Organosilicon Structures
The silicon atom in this compound is a prochiral center. Nucleophilic substitution of the iodide anion presents an opportunity to create a stereogenic silicon center, opening the door to the synthesis of chiral, non-racemic organosilanes. These chiral silanes are high-value targets for applications in asymmetric catalysis, chiral recognition, and as precursors to optically active polymers.
Future research will need to address the fundamental challenge of controlling the stereochemistry (retention vs. inversion) of nucleophilic substitution at silicon. The mechanism of these reactions is highly dependent on factors such as the nature of the nucleophile, the solvent, and the presence of additives. The sterically demanding environment created by the two phenyl and one cyclohexyl group on the silicon atom will be a dominant factor in directing the trajectory of the incoming nucleophile.
Prospective studies would involve:
Mechanistic Investigations: Detailed kinetic and computational studies to elucidate the transition states for substitution reactions on this compound. This would allow for a rational design of reaction conditions to favor either inversion (SN2-Si mechanism) or retention (SNi-Si or pseudorotation-based mechanisms).
Chiral Catalysis: The use of chiral Lewis bases or transition metal complexes to catalyze the substitution reaction enantioselectively. A chiral catalyst could coordinate to the iodosilane (B88989), creating a chiral environment that directs the nucleophile to attack one face of the silicon tetrahedron preferentially.
The successful development of such methodologies would represent a significant advance in silicon stereochemistry, enabling routine access to a new class of complex and optically pure organosilicon building blocks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
